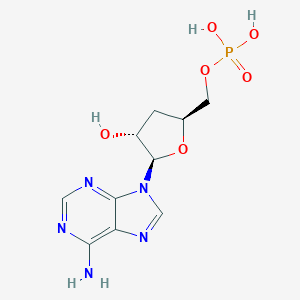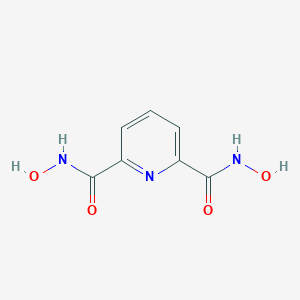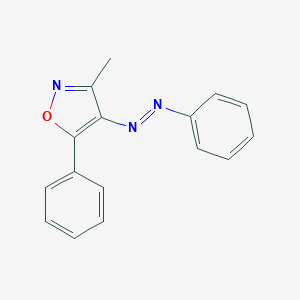
Octane-d18
Overview
Description
Octane-d18, also known as this compound, is a deuterated form of octane with the chemical formula C8D18. It is a hydrocarbon and an alkane, where all the hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications .
Mechanism of Action
Target of Action
Octane-d18, also known as N-OCTANE-D18 or (2H18)Octane, is primarily used as a deuterated NMR (Nuclear Magnetic Resonance) solvent . Its primary target is the nuclear spins in the NMR spectroscopy experiments. The role of this compound is to provide a deuterium-enriched environment that enhances the sensitivity of NMR measurements.
Mode of Action
this compound interacts with its targets (nuclear spins) by aligning with the magnetic field in NMR spectroscopy. This alignment allows for the precise measurement of the resonance frequencies of the nuclei, which are influenced by the electronic environment of the molecule . The compound can undergo Hydrogen/Deuterium (H/D) exchange reactions, which can further influence the NMR measurements .
Biochemical Pathways
As an NMR solvent, this compound does not directly participate in biochemical pathways. Instead, it provides a medium for the study of biochemical compounds and their interactions. The use of deuterated solvents like this compound can help reduce background noise in NMR spectra, allowing for more accurate identification and analysis of biochemical compounds .
Pharmacokinetics
Its physical properties, such as boiling point (125-127 °c), melting point (-57 °c), and density (0815 g/mL at 25 °C), can influence its behavior and stability in the NMR environment .
Result of Action
The use of this compound in NMR spectroscopy can result in more precise and accurate measurements of the resonance frequencies of the nuclei of the compounds being studied. This can lead to a better understanding of the structure and dynamics of these compounds at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octane-d18 typically involves the deuteration of octane. This process can be achieved through various methods, including catalytic exchange reactions where octane is exposed to deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in organic synthesis to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure complete deuteration of octane. The purity of the final product is crucial, and it is often achieved through distillation and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
Octane-d18 undergoes various chemical reactions, including:
Oxidation: In the presence of oxygen and a catalyst, this compound can be oxidized to form deuterated alcohols, aldehydes, and acids.
Reduction: Although already fully reduced, this compound can participate in reduction reactions under specific conditions.
Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups through reactions with halogens or other reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, halogens, and various catalysts such as platinum or palladium. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield deuterated alcohols, aldehydes, and acids, while substitution reactions can produce a variety of deuterated derivatives .
Scientific Research Applications
Octane-d18 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.
Industry: Applied in the development of deuterated materials and as a reference standard in analytical chemistry .
Comparison with Similar Compounds
Similar Compounds
Octane (C8H18): The non-deuterated form of Octane-d18, commonly used as a fuel and in organic synthesis.
Octane-d13 (C8H5D13): A partially deuterated form of octane with 13 deuterium atoms.
Octane-d9 (C8H9D9): Another partially deuterated form with 9 deuterium atoms
Uniqueness
This compound is unique due to its complete deuteration, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its high purity and stability also make it an ideal reference standard in various scientific applications .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecadeuteriooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMXDCGIABBOFY-VAZJTQEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169342 | |
| Record name | (2H18)Octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17252-77-6 | |
| Record name | Octane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d18 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17252-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H18)Octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017252776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H18)Octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H18)octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does octane-d18 contribute to understanding reaction mechanisms in catalytic systems?
A: this compound plays a crucial role in elucidating reaction mechanisms in heterogeneous catalysis. A study investigating the conversion of methylcyclohexane/n-octane mixtures using Pt/SiO2 and Pt/Al2O3 catalysts employed this compound and methylcyclohexane-d14 to trace hydrogen/deuterium exchange at varying temperatures. [] This isotopic labeling revealed insights into the rate-limiting steps and overall reaction pathways, demonstrating the value of this compound as a mechanistic probe.
Q2: Can you elaborate on the use of this compound in studying molecular dynamics within porous materials like zeolites?
A: this compound is instrumental in probing the dynamics of molecules confined within porous materials. Research utilizing deuterium solid-state NMR (2H NMR) and quasi-elastic neutron scattering (QENS) investigated the behavior of this compound within zeolite ZSM-5. [] The study revealed that at a specific loading, this compound molecules primarily reside within the straight channels of the zeolite and exhibit anisotropic diffusion along these channels. Additionally, the research uncovered details about coupled rotational motions of the molecule during its translational movement, highlighting the ability of this compound to provide insights into the complex dynamics within confined environments.
Q3: What are the implications of the observed isotope effect on the burning velocities of this compound compared to n-octane?
A: Research comparing the burning velocities of this compound and n-octane revealed a significant isotope effect. [] Laminar burning velocities of this compound were found to be approximately 20% slower than n-octane. This difference, attributed to isotopic effects on reaction kinetics, decreased under turbulent conditions, highlighting the interplay of chemical kinetics and transport phenomena in combustion processes. These findings have implications for understanding combustion efficiency and emissions in various applications.
Q4: How does this compound help in identifying byproducts in surface modification reactions?
A: this compound is a valuable tool for identifying byproducts in surface modification reactions, particularly in cases where product quantities are extremely small. One study utilized tetra-n-butylstannane-d36 to functionalize a gold aerogel surface with n-butyl-d9 groups. [] The use of deuterated compounds allowed for the identification of byproducts, including this compound, in the reaction mixture using GC-MS. These findings provided critical insights into the mechanism of self-assembled monolayer formation on gold surfaces.
Q5: How does the presence of this compound influence proton transfer processes in irradiated solid alkane systems?
A: this compound plays a significant role in understanding proton transfer mechanisms in irradiated solid alkane systems. A study investigated the effects of adding this compound to γ-irradiated solid heptane. [] The results showed that the presence of this compound led to a preferential proton transfer from heptane radical cations to this compound molecules compared to the heptane matrix. This finding, attributed to differences in proton affinity and solid-state structure, highlights the influence of deuterated alkanes on fundamental radiation chemistry processes.
Q6: What is the significance of this compound in studying rotational tunneling dynamics?
A: While specific details weren't provided in the abstract, a research paper titled "Rotational tunneling dynamics of methyl groups in n-alkane host lattices: An optical investigation of the internal and external isotope effect" suggests the use of this compound in studying the quantum mechanical phenomenon of rotational tunneling. [] This phenomenon, particularly sensitive to isotopic substitution, provides valuable information about the potential energy surface experienced by methyl groups in condensed phases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)
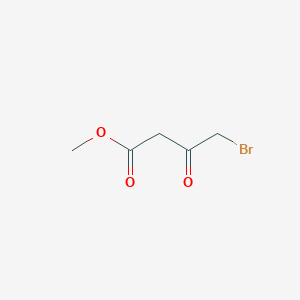
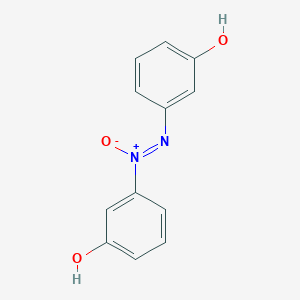

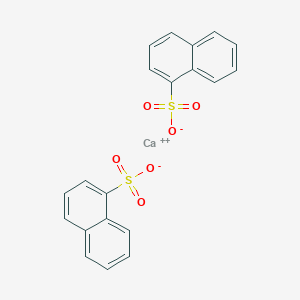

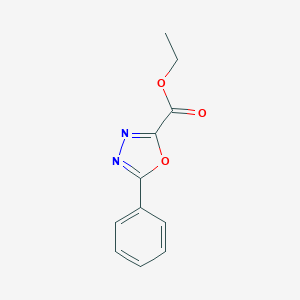
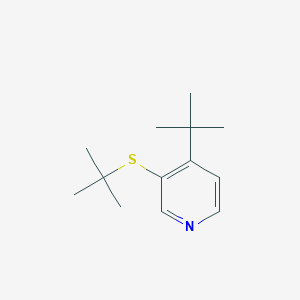
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)
